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Compound Name:
(S)-(+)-5-Oxo-2-

tetrahydrofurancarboxylic acid

Cat. No.: B118038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, a chiral lactone derivative, is a versatile and

valuable building block in modern organic synthesis and medicinal chemistry. Its rigid,

stereochemically defined structure makes it an important intermediate in the synthesis of a

variety of biologically active molecules. This technical guide provides a comprehensive

overview of its chemical properties, synthesis, spectral data, and applications, with a particular

focus on its role in drug development as a chiral synthon and a reversible inhibitor of proline

dehydrogenase (PRODH).

Chemical and Physical Properties
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is a white to light yellow crystalline powder.

[1] It is soluble in methanol and acetone.[2][3] The compound is stable for at least two years

when stored at room temperature, protected from light and moisture.

Table 1: Physicochemical Properties of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b118038?utm_src=pdf-interest
https://www.benchchem.com/product/b118038?utm_src=pdf-body
https://www.benchchem.com/product/b118038?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4725592.htm
https://www.chemodex.com/products/s-5-oxo-2-tetrahydrofurancarboxylic-acid/
https://www.lookchem.com/casno21461-84-7.html
https://www.benchchem.com/product/b118038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 21461-84-7 [4][5]

Molecular Formula C₅H₆O₄ [4][5]

Molecular Weight 130.10 g/mol [4][6]

Melting Point 71-73 °C [4][5]

Boiling Point 150-155 °C at 0.2 mmHg [4]

Optical Activity [α]20/D +14° (c=5 in methanol) [4]

Appearance
White to light yellow crystalline

powder
[1]

Solubility Soluble in methanol, acetone [2][3]

pKa 3.11 ± 0.20 (Predicted) [3]

Spectral Data
¹H NMR Spectroscopy

A representative ¹H NMR spectrum of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid in

CDCl₃ shows the following signals: δ 9.12-9.55 (m, 1H), 5.09 (m, 1H), 2.44-2.65 (m, 3H), 2.27-

2.41 (m, 1H).

¹³C NMR Spectroscopy

While a specific peer-reviewed spectral analysis with peak assignments for the (S)-enantiomer

was not readily available in the search, typical chemical shifts for the carbon atoms in this

scaffold can be predicted based on its structure and data for similar compounds. The carboxyl

carbon would appear furthest downfield, followed by the lactone carbonyl carbon. The carbon

bearing the carboxyl group and the ester oxygen would also be significantly downfield, while

the two methylene carbons of the ring would be found in the upfield region.

Infrared (IR) Spectroscopy
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The IR spectrum of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is expected to show

characteristic absorption bands for the functional groups present. A strong, broad absorption

would be observed for the O-H stretch of the carboxylic acid, typically in the range of 3300-

2500 cm⁻¹. Two distinct, strong carbonyl (C=O) stretching bands would be present: one for the

lactone carbonyl, typically around 1770-1750 cm⁻¹, and one for the carboxylic acid carbonyl,

usually around 1725-1700 cm⁻¹. C-O stretching vibrations for the ester and carboxylic acid

would also be visible in the 1300-1000 cm⁻¹ region.

Experimental Protocols
Synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic
acid from L-Glutamic Acid
A common and well-established method for the synthesis of (S)-(+)-5-Oxo-2-
tetrahydrofurancarboxylic acid is the diazotization of L-glutamic acid, followed by

intramolecular cyclization.

Materials:

L-Glutamic acid

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl)

Water

Ethyl acetate (EtOAc)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

Dissolve L-glutamic acid in water in a flask.

Cool the solution to -5 °C to 0 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite in water to the cooled L-glutamic acid solution while

maintaining the low temperature. Concurrently, add hydrochloric acid.

After the addition is complete, allow the reaction mixture to stir continuously at room

temperature for 12 to 18 hours.

Remove the water from the reaction mixture by vacuum evaporation at a temperature below

50 °C to obtain an oily residue.

Dissolve the oily residue in ethyl acetate and filter to remove any solid byproducts.

Wash the collected solid with additional ethyl acetate.

Combine the filtrate and the washings and dry the organic layer over anhydrous sodium

sulfate or magnesium sulfate.

Filter off the drying agent and concentrate the solution under vacuum to yield (S)-(+)-5-Oxo-
2-tetrahydrofurancarboxylic acid as an oil or a solid syrup.

This procedure typically results in a high yield of the desired product.

Applications in Drug Development and Organic
Synthesis
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is a valuable chiral building block for the

synthesis of a range of biologically active molecules.[7][8] Its utility stems from the presence of

multiple functional groups that can be selectively manipulated.

Chiral Derivatizing Agent
This compound is used as a chiral derivatizing agent for the determination of the enantiomeric

purity of alcohols.[1][3] The carboxylic acid group can be activated and reacted with a chiral

alcohol to form diastereomeric esters. These diastereomers can then be separated and

quantified using chromatographic techniques such as HPLC or GC, or distinguished by NMR

spectroscopy.

Synthesis of Bioactive Molecules
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(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid serves as a key intermediate in the synthesis

of various pharmaceutical compounds.[3] For instance, it has been used in the preparation of

municatacin analogs, which have shown cytotoxic activity against tumor cells, indicating its

potential in cancer research.[2] It is also a crucial component in the multi-step synthesis of

phosphatidylinositol 3,5-bisphosphate [PtdIns(3,5)P2], a vital lipid in cellular signaling.[2]

Furthermore, it can be used to form water-soluble silver(I) complexes that exhibit antibacterial

and antifungal properties.[2]

Reversible Inhibition of Proline Dehydrogenase
(PRODH)
A significant area of interest for drug development professionals is the role of (S)-(+)-5-Oxo-2-
tetrahydrofurancarboxylic acid as a reversible inhibitor of proline dehydrogenase (PRODH).

PRODH is a key enzyme in the proline catabolism pathway, which is implicated in the

metabolic reprogramming of cancer cells. By inhibiting PRODH, this compound can disrupt

cancer cell metabolism, making it a target for novel anticancer therapies.

Signaling Pathways and Logical Relationships
Proline Catabolism and PRODH Inhibition
The following diagram illustrates the proline catabolism pathway and the point of inhibition by

(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid. Proline is oxidized by PRODH to pyrroline-

5-carboxylate (P5C), which is then further metabolized to glutamate. (S)-(+)-5-Oxo-2-
tetrahydrofurancarboxylic acid acts as a competitive inhibitor of PRODH, blocking the initial

step of this pathway.

Proline

Proline Dehydrogenase
(PRODH)

Pyrroline-5-carboxylate
(P5C)

P5C Dehydrogenase
(P5CDH) Glutamate

(S)-(+)-5-Oxo-2-
tetrahydrofurancarboxylic acid
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Caption: Proline catabolism pathway and inhibition by (S)-(+)-5-Oxo-2-
tetrahydrofurancarboxylic acid.

Synthetic Workflow from L-Glutamic Acid
The synthesis of (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid from L-glutamic acid

involves a straightforward workflow, as depicted below.

Reagents

NaNO₂

Diazotization &
Intramolecular Cyclization

(-5 to 0 °C, then RT)

HCl L-Glutamic Acid

Aqueous Workup &
Extraction with EtOAc

Drying (Na₂SO₄) &
Solvent Evaporation

(S)-(+)-5-Oxo-2-
tetrahydrofurancarboxylic acid

Click to download full resolution via product page

Caption: General workflow for the synthesis of the target compound.

Safety Information
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(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is classified as an irritant. The GHS hazard

statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and

H335 (May cause respiratory irritation). It is recommended to handle this compound with

appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust

mask.

Conclusion
(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid is a chiral building block of significant

interest to the scientific and drug development communities. Its well-defined stereochemistry

and versatile reactivity make it a valuable tool in the synthesis of complex, biologically active

molecules. Furthermore, its role as a reversible inhibitor of proline dehydrogenase opens up

new avenues for the development of targeted cancer therapies. This guide provides a solid

foundation of its chemical properties, synthesis, and applications, empowering researchers to

leverage this important molecule in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. (S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 21461-84-7
[chemicalbook.com]

2. chemodex.com [chemodex.com]

3. Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | lookchem
[lookchem.com]

4. (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid 98 21461-84-7 [sigmaaldrich.com]

5. 21461-84-7 CAS MSDS ((S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID)
Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

6. 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b118038?utm_src=pdf-body
https://www.benchchem.com/product/b118038?utm_src=pdf-body
https://www.benchchem.com/product/b118038?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4725592.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4725592.htm
https://www.chemodex.com/products/s-5-oxo-2-tetrahydrofurancarboxylic-acid/
https://www.lookchem.com/casno21461-84-7.html
https://www.lookchem.com/casno21461-84-7.html
https://www.sigmaaldrich.com/JP/ja/product/aldrich/301469
https://www.chemicalbook.com/ChemicalProductProperty_US_CB4725592.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB4725592.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/251524
https://pubchem.ncbi.nlm.nih.gov/compound/251524
https://www.researchgate.net/publication/5840515_Synthesis_of_Chiral_Building_Blocks_for_Use_in_Drug_Discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. nbinno.com [nbinno.com]

To cite this document: BenchChem. [An In-depth Technical Guide to (S)-(+)-5-Oxo-2-
tetrahydrofurancarboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b118038#s-5-oxo-2-tetrahydrofurancarboxylic-acid-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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